6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid
Description
Historical Context and Discovery
The exploration of spirocyclic compounds began with early work on spiro[3.3]heptane derivatives, such as Fecht’s acid (C[(CH₂)₂CH(CO₂H)]₂), first synthesized in the 20th century through malonic ester alkylation. These foundational studies highlighted the structural rigidity and synthetic challenges of spiro systems. The specific compound 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid emerged more recently, driven by the demand for three-dimensional scaffolds in drug design.
A pivotal advancement occurred in 2017, when van der Haas and colleagues developed a scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, enabling stable intermediates for further functionalization. Subsequent work in 2023 by ACS researchers demonstrated its utility as a key intermediate in synthesizing tuberculosis drug candidates, notably through hydroxide-facilitated alkylation reactions. The Boc-protected carboxylic acid derivative gained attention for its balanced solubility and reactivity, making it amenable to peptide coupling and ring-opening reactions.
Significance in Spirocyclic Compound Research
Spiro[3.3]heptanes occupy a critical niche due to their non-planar geometry and strain-induced reactivity. Unlike traditional benzene rings, the spiro[3.3]heptane core provides three-dimensionality, which can improve target selectivity and metabolic stability in drug candidates. The incorporation of both oxygen and nitrogen heteroatoms in 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid introduces polarity and hydrogen-bonding capabilities, enhancing interactions with biological targets.
Notably, the Boc group serves dual purposes: it protects the amine during synthesis and modulates the compound’s lipophilicity. This balance is critical for applications in central nervous system therapeutics, where blood-brain barrier penetration is essential. Furthermore, the carboxylic acid moiety allows for diversification into esters, amides, or metal-coordinating complexes, broadening its utility in materials science.
Academic Research Objectives
Current research focuses on three primary objectives:
- Synthetic Optimization : Streamlining multi-step routes to improve yields and scalability. For example, recent protocols using Schotten–Baumann conditions achieved an 87% yield in azetidine ring formation.
- Bioisosteric Applications : Evaluating its capacity to replace benzene rings in drug candidates. Studies on sonidegib analogs showed retained biological activity despite reduced aromaticity.
- Reactivity Profiling : Investigating ring-opening reactions and cross-coupling potential. Preliminary work indicates susceptibility to nucleophilic attack at the oxetane oxygen, enabling access to polycyclic derivatives.
These efforts aim to establish 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid as a cornerstone of modern spirocyclic chemistry, bridging synthetic innovation with therapeutic discovery.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-16-6-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
QABAFFXXHIXKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)COC2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Hydroxy-Spirocyclic Intermediates
A widely adopted strategy involves the oxidation of 6-hydroxy-2-oxa-6-azaspiro[3.3]heptane-5-carboxylate derivatives. Source details a protocol where tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-5-carboxylate is treated with Dess-Martin periodinane (DMP) in dichloromethane. The reaction proceeds via a two-electron oxidation mechanism, converting the secondary alcohol to a ketone, followed by Boc protection under alkaline conditions. Key parameters include:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Dess-Martin periodinane |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Yield | 73% |
| Purity | >95% (HPLC) |
This method benefits from mild conditions and high functional group tolerance. However, the cost of DMP and the need for rigorous anhydrous conditions pose scalability challenges.
Multi-Step Alkylation and Cyclization
Source describes a three-step synthesis starting with p-dimethylamino-azo-benzene acyl chloride and sodium cyanide. The sequence involves:
- Reductive alkylation : Lithium aluminum hydride reduces a nitrile intermediate.
- Protection : Tosyl (Ts) groups are introduced to stabilize reactive amines.
- Cyclization : Potassium carbonate facilitates ring closure with o-nitrobenzenesulfonamide.
Critical data from this route include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 76% |
| Ts Protection | TsCl, TEA, DMAP | 91% |
| Cyclization | K₂CO₃, DMF, 80°C | 82% |
This approach achieves a 41% overall yield but requires precise control over reaction stoichiometry to avoid over-alkylation.
Spirocyclic Intermediate Hydrogenolysis
Source and highlight a route leveraging hydrogenolysis of protected spirocyclic precursors. For example, N-benzyl-2-oxa-6-azaspiro[3.3]heptane is subjected to hydrogenation over Pd/C in methanol with acetic acid. Post-deprotection, the free amine is Boc-protected and oxidized to the carboxylic acid.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C, H₂ (5 bar) |
| Solvent | Methanol/AcOH |
| Temperature | 65°C, 16 h |
| Overall Yield | 50% |
This method’s scalability is enhanced by the stability of intermediates, though the use of high-pressure hydrogenation necessitates specialized equipment.
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics across methods:
| Method | Overall Yield | Cost Efficiency | Scalability | Purity |
|---|---|---|---|---|
| Oxidation (DMP) | 73% | Moderate | Limited | >95% |
| Multi-Step Alkylation | 41% | Low | Moderate | 85–90% |
| Hydrogenolysis | 50% | High | High | >95% |
Mechanistic Insights :
- Oxidation Routes favor stereochemical retention but struggle with over-oxidation byproducts.
- Alkylation-Cyclization offers modularity but accumulates impurities in multi-step sequences.
- Hydrogenolysis provides atom economy but risks incomplete deprotection.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds that incorporate this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, targeting the Pks13 thioesterase domain, which is crucial for mycobacterial cell wall biosynthesis . The optimization of these compounds has led to improved antitubercular potencies (Minimum Inhibitory Concentration < 1 μM) and favorable ADMET profiles, making them promising candidates for further development .
PROTAC Development
The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The incorporation of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid into PROTACs can enhance the three-dimensional orientation of these bifunctional molecules, potentially optimizing their drug-like properties and efficacy .
Building Block in Synthesis
As a heterocyclic building block, 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is utilized in the synthesis of various complex organic molecules. Its unique spirocyclic structure allows for diverse modifications, enabling chemists to create a wide range of derivatives with tailored pharmacological activities .
Case Study 1: Tuberculosis Inhibitors
A study focusing on the optimization of compounds targeting the Pks13 enzyme demonstrated that derivatives of the spiro compound could effectively inhibit bacterial growth. The iterative design process involved high-throughput screening and structure-guided optimization, leading to the identification of lead compounds with enhanced stability and potency against tuberculosis .
Case Study 2: Development of Targeted Protein Degraders
In research aimed at developing new PROTACs, the use of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid was pivotal. The rigid linker facilitated the formation of stable ternary complexes between the target protein and E3 ligase, demonstrating improved degradation efficiency compared to traditional linkers .
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxazolidine ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[3.3]heptane Derivatives
(a) 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol (CAS: 1211526-53-2) .
- Key Differences : The Boc group is at position 2 instead of 6, and the carboxylic acid is at position 5. This positional isomerism alters electronic properties and steric accessibility.
(b) 6-Boc-1-oxa-6-azaspiro[3.3]heptane
Spiro[2.4]heptane and Spiro[2.5]octane Derivatives
(a) 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol (CAS: 187-XXX) .
- Key Differences : The smaller spiro[2.4]heptane system (two-member + four-member rings) introduces higher ring strain compared to spiro[3.3]heptane.
(b) 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid
Spiro[3.4]octane and Larger Systems
(a) 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic Acid
(b) 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic Acid
Comparative Data Table
Biological Activity
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid (CAS Number: 2168618-83-3) is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.
The biological activity of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing the compound to engage in further chemical reactions that may enhance its biological efficacy.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid may possess similar effects.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, a critical mechanism for cancer treatment. For example, related compounds have been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced apoptosis through the activation of caspases .
Case Studies
- In vitro Studies :
- In vivo Studies :
- Animal models have been utilized to assess the efficacy of compounds similar to 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid. For instance, a study involving nude mice bearing human cancer xenografts showed significant tumor growth delay without substantial body weight loss, indicating a favorable therapeutic index .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 2168618-83-3 |
| Purity | ≥97% |
| Biological Activity | Mechanism of Action |
|---|---|
| Anti-inflammatory | Inhibition of COX/LOX |
| Anticancer | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
